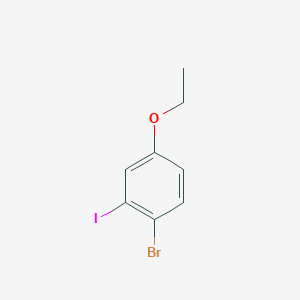
1-Bromo-4-ethoxy-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-ethoxy-2-iodobenzene is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine, iodine, and ethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Bromo-4-ethoxy-2-iodobenzene can be synthesized through a multi-step process involving the introduction of bromine, iodine, and ethoxy groups onto a benzene ring. One common method involves the following steps:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar steps as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-ethoxy-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be replaced by other nucleophiles in nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings, where it forms carbon-carbon bonds with other aromatic or alkyne compounds.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form aldehydes or carboxylic acids, while the halide groups can be reduced to form the corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu), or other strong bases.
Coupling Reactions: Palladium (Pd) catalysts, bases like potassium carbonate (K2CO3), and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of new aryl halides or ethers.
Coupling: Formation of biaryl compounds or alkynes.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Applications De Recherche Scientifique
1-Bromo-4-ethoxy-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Material Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: Used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-ethoxy-2-iodobenzene in chemical reactions involves the activation of the benzene ring by the electron-withdrawing halide groups, making it more susceptible to nucleophilic attack. The ethoxy group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-iodobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
1-Bromo-4-ethoxybenzene: Lacks the iodine atom, affecting its reactivity in coupling reactions.
1-Iodo-4-ethoxybenzene: Lacks the bromine atom, influencing its reactivity in substitution reactions.
Uniqueness
1-Bromo-4-ethoxy-2-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns in substitution and coupling reactions. The ethoxy group further enhances its versatility by offering additional functionalization options.
Propriétés
Formule moléculaire |
C8H8BrIO |
|---|---|
Poids moléculaire |
326.96 g/mol |
Nom IUPAC |
1-bromo-4-ethoxy-2-iodobenzene |
InChI |
InChI=1S/C8H8BrIO/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 |
Clé InChI |
YXQYUCWLBVLAOE-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















